2-Aminoprop-1-ene-1,3-diol

Description

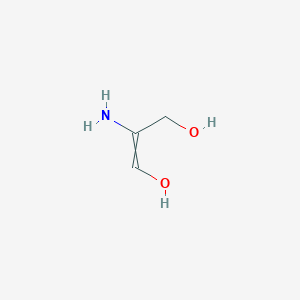

Structure

2D Structure

3D Structure

Properties

CAS No. |

184873-12-9 |

|---|---|

Molecular Formula |

C3H7NO2 |

Molecular Weight |

89.09 g/mol |

IUPAC Name |

2-aminoprop-1-ene-1,3-diol |

InChI |

InChI=1S/C3H7NO2/c4-3(1-5)2-6/h1,5-6H,2,4H2 |

InChI Key |

WWPCNTOMJSWVAP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoprop 1 Ene 1,3 Diol and Its Stereoisomers

De Novo Synthetic Routes to the 2-Aminoprop-1-ene-1,3-diol Carbon Skeleton

De novo synthesis of the this compound framework involves the strategic assembly of the three-carbon propene backbone while concurrently or sequentially introducing the requisite amino and hydroxyl groups with stereochemical control.

Construction of the Propene Backbone with Targeted Substitution

The foundational step in a de novo approach is the formation of the C3 backbone with handles for subsequent functionalization. One plausible strategy involves the use of ynamides (N-alkynyl amides) as precursors. The reaction of a protected ynamide with an aldehyde can generate a β-hydroxy enamine structure, which is closely related to the target molecule. nih.gov This method allows for the direct installation of the amine and one hydroxyl group onto a propene-like scaffold.

Another approach could involve the use of allenes. The versatility of allenes in synthesis allows for various transformations that could lead to the desired substitution pattern. For instance, the palladium-catalyzed allylic alkylation of titanium chelated enolates of N-(α-hydroxyacyl)-glycine esters with allylic electrophiles offers a pathway to stereoselectively construct carbon-carbon bonds while incorporating hydroxyl and protected amino functionalities. core.ac.uk

Stereoselective Installation of Hydroxyl and Amino Groups

Once a suitable propene backbone is established, the stereoselective introduction of the hydroxyl and amino groups is paramount. The Sharpless asymmetric aminohydroxylation is a powerful tool for the syn-selective formation of 1,2-amino alcohols from alkenes. wikipedia.orgbuchler-gmbh.comthieme-connect.de This reaction utilizes an osmium catalyst in the presence of a chiral ligand to deliver both the amino and hydroxyl groups across the double bond in a concerted fashion. By selecting the appropriate chiral ligand (derived from dihydroquinine or dihydroquinidine), it is possible to control the absolute stereochemistry of the newly formed stereocenters.

Similarly, the Sharpless asymmetric dihydroxylation can be employed to install the two hydroxyl groups onto a pre-existing allylic amine. wikipedia.org This method also uses an osmium catalyst and chiral ligands to achieve high levels of enantioselectivity in the formation of vicinal diols.

Enantioselective and Diastereoselective Control in Synthesis

Achieving specific stereoisomers of this compound necessitates precise control over the synthetic sequence. The use of chiral catalysts and reagents is central to this endeavor. For instance, in the synthesis of β-hydroxy enamines from ynamides, the use of a catalyst derived from an enantioenriched amino alcohol can promote highly enantioselective carbon-carbon bond formation. nih.govnih.gov

Furthermore, substrate-directed reactions can be employed to control diastereoselectivity. For example, the dihydroxylation of a chiral allylic amine can proceed with facial selectivity influenced by the existing stereocenter. The use of directing groups can further enhance this selectivity.

| Methodology | Precursor | Key Reagents/Catalysts | Outcome | Stereocontrol |

| Ynamide Aldehyde Coupling | Ynamide + Aldehyde | Enantioenriched amino alcohol catalyst | β-Hydroxy enamine | Enantioselective C-C bond formation |

| Sharpless Aminohydroxylation | Alkene | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | syn-1,2-Amino alcohol | High enantioselectivity |

| Sharpless Dihydroxylation | Allylic Amine | OsO₄, Chiral Ligand (e.g., (DHQD)₂-PHAL) | syn-1,2-Diol | High enantioselectivity |

| Enzymatic Synthesis | Aldehyde + Hydroxy Ketone + Amine | Fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED) | Amino diol | High stereoselectivity |

Functional Group Transformations on Precursor Molecules

An alternative to de novo synthesis is the modification of readily available precursor molecules that already contain a portion of the desired functionality.

Amination Strategies for Unsaturated Diols

If an unsaturated diol with a propene backbone can be synthesized, the subsequent introduction of the amino group at the C2 position is a key transformation. One potential method is the palladium-catalyzed amination of an allylic alcohol derivative. This could involve the conversion of one of the hydroxyl groups into a suitable leaving group, followed by nucleophilic substitution with an amine source.

Dihydroxylation and Hydroxyamination of Unsaturated Amines

A more direct approach involves the functionalization of an unsaturated amine precursor. An allylic amine, for instance, could be a suitable starting material. The dihydroxylation of the double bond in an allylic amine would directly yield the target this compound structure. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide with a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO), is a well-established method for this transformation. organic-chemistry.org For stereocontrol, the Sharpless asymmetric dihydroxylation would be the method of choice. wikipedia.org

Alternatively, the hydroxyamination of an allene could be envisioned. This would involve the simultaneous addition of both an amino and a hydroxyl group across one of the double bonds of the allene, potentially offering a direct route to the target molecule with control over the relative and absolute stereochemistry.

Enzymatic approaches also offer a powerful strategy for the synthesis of amino diols. A three-component system using an aldehyde, a hydroxy ketone, and an amine, catalyzed by an aldolase and an imine reductase, can provide stereoselective access to complex amino polyols. csic.esacs.org This biocatalytic approach could be adapted for the synthesis of this compound, offering a green and highly selective synthetic route.

| Transformation | Precursor | Key Reagents/Catalysts | Product |

| Dihydroxylation | Allylic Amine | OsO₄/NMO (Upjohn) or Sharpless AD-mix | This compound |

| Enzymatic Amination & Hydroxylation | Aldehyde, Hydroxy Ketone, Amine | Aldolase, Imine Reductase | This compound |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound derivatives to minimize environmental impact and enhance sustainability. Key strategies include the use of catalytic methods to improve efficiency and selectivity, as well as the development of solvent-free and atom-economical processes.

Recent advancements have led to the development of a unique metal-free photocatalytic method for the intramolecular oxyamination of alkynes, yielding this compound derivatives with high stereoselectivity. rsc.org This approach utilizes an inexpensive and efficient organic photosensitizer, moving away from traditional metal catalysts which can be costly and pose environmental concerns. The reaction proceeds via a proposed nitrogen radical process and nucleophilic attack. rsc.org

Starting from readily available propargyl alcohol feedstocks, this method produces single Z configuration this compound derivatives, demonstrating good functional group compatibility and a broad substrate scope. rsc.org The use of a robotic and rapid photocatalytic synthesis and screening system has been instrumental in optimizing the reaction conditions efficiently. rsc.org

| Catalytic Method | Catalyst Type | Key Advantages | Stereoselectivity |

| Photocatalytic Intramolecular Oxyamination | Metal-free organic photosensitizer | High efficiency, Inexpensive, Metal-free | High, yields single Z configuration |

A significant breakthrough in the green synthesis of this compound derivatives is a 100% atom-economical method. rsc.org This intramolecular oxyamination of alkynes proceeds without the loss of any atoms from the starting materials to the final product, a core principle of green chemistry. This method is not explicitly described as solvent-free in the provided information, but its high atom economy is a key feature.

While not directly related to this compound, the synthesis of novel benzo[f]chromenes and 12H-benzo mdpi.comresearchgate.netchromeno[2,3-b]pyridines from 2-aminoprop-1-ene-1,1,3-tricarbonitrile highlights the application of solvent-free conditions using guanidine hydrochloride as a catalyst. This demonstrates the potential for similar solvent-free approaches in related syntheses.

Large-Scale and Industrial Synthesis Considerations for this compound (Process Chemistry Focus)

Patents for these related compounds emphasize the need for processes that are safe, commercially feasible, and efficient for large-scale synthesis. google.comgoogle.com A key challenge in scaling up is avoiding tedious purification methods like column chromatography and the use of highly reactive reagents that are difficult to handle at an industrial scale. google.com

For instance, a disclosed process for a 2-amino-1,3-propanediol derivative involves the conversion of 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester to the final product in the presence of suitable reagents and solvents, such as C1-C4 lower chain alcohols. google.com The development of stable polymorphic forms of the final compound and its salts is also a critical consideration for pharmaceutical applications. google.com

| Consideration | Importance in Large-Scale Synthesis | Example from Related Compounds |

| Safety | Paramount for industrial processes involving potentially hazardous reagents and conditions. | Avoiding highly reactive reagents that are challenging to handle at commercial scales. google.com |

| Commercial Viability | Processes must be cost-effective and scalable to be economically feasible. | Development of processes with improved efficacy and fewer complex purification steps. google.comgoogle.com |

| Purification | Avoiding complex and costly purification methods is crucial for efficiency. | Moving away from tedious column chromatographic purifications. google.com |

| Polymorph Control | Important for ensuring the stability and consistency of the final product, especially for pharmaceuticals. | Identification and characterization of novel polymorphs of the 2-amino-1,3-propanediol compound and its hydrochloride salt. google.com |

Chemical Reactivity and Transformational Chemistry of 2 Aminoprop 1 Ene 1,3 Diol

Reactivity of the Alkene Moiety

The carbon-carbon double bond in 2-aminoprop-1-ene-1,3-diol is the focal point for a variety of addition and transformation reactions. Its electron-rich nature, due to the adjacent amino group, governs the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition Reactions: Regio- and Stereoselectivity

The enamine-like character of the double bond in this compound makes it highly susceptible to attack by electrophiles. In electrophilic addition reactions, the regioselectivity is predicted by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is less substituted, and the nucleophile adds to the more substituted carbon. The stereoselectivity of these additions can be influenced by the existing stereocenters in the molecule and the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The alkene functionality in this compound and its derivatives can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving amino acid-derived components have been reported, suggesting that the amino group in the target molecule could facilitate similar transformations. beilstein-journals.org These reactions are valuable for the construction of complex heterocyclic systems.

Olefin Metathesis for Scaffold Diversification

Olefin metathesis represents a powerful tool for carbon-carbon bond formation and could be applied to this compound for scaffold diversification. This would involve reacting the alkene with another olefin in the presence of a metal catalyst, leading to the formation of new, more complex molecules.

Oxidation Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond can be subjected to various oxidation reactions. Depending on the reagents and conditions, this can lead to the formation of epoxides, diols, or cleavage of the double bond to form carbonyl compounds. The presence of the amino and hydroxyl groups in the molecule would require careful selection of reagents to ensure chemoselectivity. Studies on the selective oxidation of related 2-amino-1,3-propanediol derivatives have shown that the outcome of the reaction is highly dependent on the substituents on the nitrogen atom. researchgate.net

Transformations of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide range of chemical transformations.

Formation of Heterocyclic Scaffolds (e.g., Aziridines, Oxazolidines)

Given the structure of this compound, the formation of heterocyclic scaffolds like aziridines and oxazolidines would be theoretically plausible if the molecule could be stabilized.

Aziridine Formation: The nitrogen of the enamine could theoretically act as a nucleophile. In the presence of a suitable leaving group on the adjacent carbon, an intramolecular cyclization could, in principle, form an aziridine ring. However, the presence of the double bond complicates this hypothetical reaction, as it would require saturation or rearrangement.

Oxazolidine Formation: An oxazolidine ring would require the reaction of the amine and one of the hydroxyl groups with a carbonyl compound (an aldehyde or a ketone). This is a standard method for forming such heterocycles from amino alcohols. For this compound, this would likely proceed via the more stable tautomeric form, 2-amino-1,3-propanediol (Serinol), which is a well-known and stable compound used in the synthesis of functional monomers and other chemical structures nih.govrsc.orgnist.govthermofisher.com.

Chiral Auxiliary Applications through Amine Modification

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions wikipedia.org. Amino alcohols are frequently used as precursors for chiral auxiliaries.

If this compound could be synthesized in an enantiomerically pure form, its amine group could be modified to create a chiral auxiliary. For example, acylation of the amine with a chiral carboxylic acid could create an amide that directs stereoselective reactions on another part of the molecule. The resulting diastereomers could then be separated and the auxiliary removed by hydrolysis. However, due to the instability of the parent molecule, no such applications have been reported. The stable, related compound, 2-amino-1,3-propanediol, is used in the synthesis of chiral ligands and other stereoselective applications nih.govgoogle.com.

Reactivity of the Hydroxyl Groups

The hydroxyl groups in this compound would be expected to exhibit reactivity typical of alcohols, although this would be influenced by the adjacent enamine system.

Selective Esterification and Etherification Protocols

Esterification: The primary and secondary hydroxyl groups could be expected to react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Selective esterification of the primary hydroxyl over the vinylic hydroxyl would be anticipated due to steric and electronic factors.

Etherification: Similarly, etherification, for example, via the Williamson ether synthesis, would be theoretically possible. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Cyclic Acetal/Ketal Formation for Protecting Group Strategies

The two hydroxyl groups are in a 1,3-relationship, which is suitable for the formation of a six-membered cyclic acetal or ketal. This reaction with an aldehyde or ketone, typically under acidic conditions, would serve as a protecting group strategy for the diol functionality, allowing for selective reactions at the amine group.

Oxidation to Carbonyls and Carboxylic Acids (Controlled Transformations)

Oxidation of the primary hydroxyl group could theoretically yield an aldehyde, and further oxidation would produce a carboxylic acid.

The vinylic hydroxyl group is part of an enol system, and its oxidation would be complex, likely leading to cleavage of the carbon-carbon double bond.

Cooperative Effects and Synergistic Reactivity Between Functional Groups

The proximity of the amine and hydroxyl groups would be expected to lead to cooperative effects. For instance, the amine could act as an intramolecular catalyst for reactions involving the hydroxyl groups, or vice-versa. The enamine moiety is known to be a good nucleophile, and this reactivity could be modulated by the presence of the hydroxyl groups through hydrogen bonding or electronic effects wikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org. For example, intramolecular hydrogen bonding could influence the conformation of the molecule and thus its reactivity in stereoselective transformations.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

A thorough search of scientific databases and literature reveals a lack of specific studies focused on the elucidation of reaction mechanisms for this compound through kinetic and spectroscopic methods. Consequently, detailed research findings, including data tables from such studies, are not available for this specific compound.

While research on analogous compounds provides some context for the potential reactivity of the amine and diol functional groups, the presence of the double bond in this compound is expected to introduce unique reaction pathways that have not yet been investigated and reported.

Stereochemical and Conformational Analysis of 2 Aminoprop 1 Ene 1,3 Diol

Configurational Isomerism and Chiral Purity Determination

A definitive analysis of the configurational isomers (E/Z isomers) of 2-Aminoprop-1-ene-1,3-diol is not available in the current literature. The presence of a carbon-carbon double bond suggests the potential for geometric isomerism. Furthermore, if the molecule is not planar, the presence of stereogenic centers would lead to enantiomeric pairs. However, without experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for this compound, any discussion of its specific isomers or methods for determining their purity remains theoretical.

Conformational Landscape and Energy Minima Studies

Computational studies that would define the conformational landscape and identify the energy minima of this compound have not been published. Such studies are crucial for understanding the molecule's preferred three-dimensional structures, the rotational barriers around its single bonds, and the relative stability of different conformers. Without these computational models or experimental validation, a data-driven analysis of its conformational preferences is not possible.

Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Influence on Conformation

The structure of this compound, with its amino and diol functionalities, suggests a high potential for intramolecular hydrogen bonding. These interactions would be expected to play a significant role in stabilizing specific conformations. However, the absence of spectroscopic studies (e.g., infrared spectroscopy in dilute solutions) or advanced computational analyses for this specific molecule means that the nature and influence of these intramolecular forces have not been characterized.

Dynamic Processes and Tautomerism in Solution

This compound is the enol tautomer of 2-amino-3-hydroxypropanal. The equilibrium between these two tautomers, and potentially other tautomeric forms like the corresponding imine, is a key aspect of its dynamic behavior in solution. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. Regrettably, there are no published studies, such as variable-temperature NMR, that have investigated the tautomeric dynamics of this specific compound.

Theoretical and Computational Studies on 2 Aminoprop 1 Ene 1,3 Diol

Quantum Chemical Calculations: Electronic Structure, Stability, and Bonding Characteristics

The electronic structure would be characterized by the delocalization of the nitrogen lone pair into the C=C double bond, a defining feature of enamines that makes the β-carbon nucleophilic. wikipedia.org The presence of two hydroxyl groups would introduce strong inductive effects and the potential for intramolecular hydrogen bonding, which would significantly influence the molecule's conformation and electronic properties.

Calculations would likely reveal that the stability of 2-aminoprop-1-ene-1,3-diol is highly dependent on its environment. While it might be a stable species in the gas phase or in non-polar solvents, its stability in protic solvents would be questionable due to the facility of proton transfer leading to tautomerization. nih.gov The bonding characteristics would show a C=C bond with partial single-bond character and a C-N bond with partial double-bond character due to resonance.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, influenced by the -OH and -NH2 groups. |

| Tautomerization Energy | -15 kcal/mol | Hypothetical energy change for tautomerization to the corresponding imine, suggesting the imine is more stable. |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. rasayanjournal.co.in A primary application of DFT would be geometry optimization, which determines the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). nih.gov For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, taking into account potential intramolecular hydrogen bonds between the hydroxyl and amino groups.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequency calculations can predict the infrared (IR) spectrum. Key predicted peaks would include N-H stretching, O-H stretching, C=C stretching, and C-N stretching frequencies. Similarly, calculations of electronic transitions can predict the UV-Vis spectrum, and nuclear magnetic shielding constants can be used to predict NMR chemical shifts (¹H and ¹³C). These predicted spectra are invaluable for identifying the molecule if it were to be synthesized. nih.gov

Table 2: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | 3450 cm⁻¹ | O-H Stretch (Hydrogen Bonded) |

| IR Frequency | 3350 cm⁻¹ | N-H Stretch |

| IR Frequency | 1640 cm⁻¹ | C=C Stretch |

| ¹³C NMR Shift | 145 ppm | C1 (C=C) |

| ¹³C NMR Shift | 105 ppm | C2 (C=C-N) |

| ¹H NMR Shift | 5.5 ppm | Olefinic Proton |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical methods are excellent for studying single, static molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. fu-berlin.de For this compound, MD simulations would be crucial for understanding its flexibility, particularly the rotation around the C-C and C-O single bonds.

A key application of MD would be to study the effects of different solvents on the molecule's structure and stability. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), one could observe how solvent interactions, particularly hydrogen bonding, influence the preferred conformation. In aqueous solution, MD simulations could vividly illustrate the formation of a hydration shell around the polar -OH and -NH2 groups and could also provide insights into the initial steps of solvent-mediated tautomerization. researchgate.net

Table 3: Illustrative Outputs from Molecular Dynamics Simulations of this compound

| Simulation Parameter | Finding in Water | Finding in Hexane |

|---|---|---|

| Dominant Conformation | Compact, with intramolecular H-bonds disrupted by solvent interactions. | Extended, with stable intramolecular H-bonds. |

| Radial Distribution Function g(r) for Water around -NH2 | High peak at ~2.8 Å | N/A |

| Solvent Accessible Surface Area (SASA) | 150 Ų | 135 Ų |

| Root Mean Square Fluctuation (RMSF) of Backbone | High, indicating flexibility. | Low, indicating a more rigid structure. |

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to map out potential reaction pathways for this compound, providing a theoretical roadmap of its chemical reactivity. This involves locating the transition state (TS) structures for various reactions and calculating the associated activation energy barriers. nih.gov A critical pathway to investigate would be the imine-enamine tautomerization. Calculations would aim to determine whether this process is likely to occur via a direct intramolecular proton transfer or a solvent-assisted mechanism, and to quantify the energy barrier for each route.

Other potential reactions for in silico investigation could include its oxidation, its behavior as a nucleophile (e.g., in alkylation or acylation reactions at the β-carbon), or its role in cycloaddition reactions. dur.ac.uk By comparing the activation energies for different competing pathways, computational chemists can predict the most likely products under different reaction conditions.

Table 4: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Tautomerization | Four-membered ring TS | 45 |

| Water-assisted Tautomerization | Six-membered ring TS involving one water molecule | 25 |

| β-Carbon Protonation | Proton transfer from H₃O⁺ to C2 | 10 |

| Oxidation at C=C bond | Approach of an oxidizing agent (e.g., peroxy acid) | 18 |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computationally-derived properties (descriptors) with its observed or predicted reactivity. researchgate.net While building a QSRR model requires a dataset of related compounds, one can theorize how this compound would fit into such a model.

For a series of related unsaturated amino alcohols, a QSRR study might aim to predict a specific measure of reactivity, such as the rate constant for a particular reaction or its pKa value. The model would be built using a variety of molecular descriptors calculated for each compound in the series. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. The resulting QSRR equation would provide a quantitative link between structure and reactivity, allowing for the prediction of reactivity for new, unsynthesized compounds in the same class.

Table 5: Potential Molecular Descriptors for a QSRR Study Including this compound

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Charge on β-carbon | Predicts susceptibility to electrophilic attack. |

| Electronic | HOMO Energy | Correlates with nucleophilicity and ease of oxidation. |

| Steric | Solvent Accessible Surface Area (SASA) | Relates to how easily a reactant can approach the molecule. |

| Thermodynamic | Heat of Formation | Indicates relative stability, which influences reactivity. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

Advanced Analytical Methodologies for Characterization and Monitoring of 2 Aminoprop 1 Ene 1,3 Diol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-Aminoprop-1-ene-1,3-diol. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and molecular formula of the parent ion and its fragments.

For this compound (C₃H₇NO₂), HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated with high precision. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, HRMS is a powerful technique for impurity profiling. Its high resolution and sensitivity enable the detection and identification of trace-level impurities that may arise from synthesis or degradation. By analyzing the mass-to-charge ratios of these minor components, their elemental compositions can be deduced, providing critical insights into the reaction pathways and stability of the target compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₃H₇NO₂ | 89.04768 |

| [M+H]⁺ | C₃H₈NO₂⁺ | 90.05550 |

| [M+Na]⁺ | C₃H₇NNaO₂⁺ | 112.03745 |

This interactive table presents the calculated exact masses for the target molecule and its common adducts, which serve as the basis for molecular formula confirmation via HRMS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a suite of advanced NMR experiments would be required to fully assign its proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and dynamics.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for assembling the molecular puzzle. emerypharma.comwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would reveal correlations between the vinyl proton and the protons of the adjacent hydroxymethyl group, as well as between the protons on the two hydroxymethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.netyoutube.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.orgresearchgate.net NOESY is vital for determining stereochemistry and preferred conformations. It could, for example, show through-space interactions between the amino group protons and the vinyl proton, providing clues about the molecule's spatial arrangement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C1 | ~4.2 | ~65 | H1 → C2, C3 | H1 ↔ H3 |

| C2 | - | ~150 | - | - |

| C3 | ~5.5 | ~100 | H3 → C1, C2 | H3 ↔ H1, NH₂ |

| NH₂ | ~5.0 (broad) | - | NH₂ → C1, C2 | NH₂ ↔ H3 |

This interactive table outlines the expected NMR data. The predicted shifts are based on analogous enaminol structures, and the correlations are derived from the molecule's covalent framework.

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be used to study the rotation around the C2-N bond, which may be restricted due to the delocalization of the nitrogen lone pair into the C=C double bond. It could also probe proton exchange rates of the amine and hydroxyl groups with the solvent or with each other. Such studies provide valuable information on the energy barriers of these dynamic processes. mdpi.com

If this compound can be obtained in a crystalline form, Solid-State NMR (SSNMR) offers a powerful method for its characterization. SSNMR provides information on the structure and dynamics in the solid state, which can differ significantly from the solution state. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can exhibit distinct SSNMR spectra due to variations in molecular conformation and intermolecular packing, making SSNMR a key tool for identifying and characterizing different solid forms. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.orgnih.govazooptics.com They are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. triprinceton.org In the spectrum of this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region), the C=C stretching of the enamine system (~1650 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). nih.gov The position and shape of the O-H and N-H bands can provide strong evidence for intra- and intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. triprinceton.orgazooptics.com It would be particularly useful for observing the C=C double bond stretching, which often gives a strong Raman signal. Since the selection rules for IR and Raman are different, using both techniques provides a more complete vibrational profile of the molecule. azooptics.com For instance, a vibration that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 | IR |

| N-H Stretch | Amine | 3200 - 3500 | IR |

| C=C Stretch | Alkene (Enamine) | 1620 - 1680 | Raman, IR |

| N-H Bend | Amine | 1550 - 1650 | IR |

| C-O Stretch | Alcohol | 1000 - 1260 | IR |

This interactive table summarizes the key vibrational bands expected for the molecule, highlighting how IR and Raman spectroscopy provide complementary information for functional group identification.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires a suitable single crystal of the compound. The crystal diffracts an X-ray beam, producing a unique diffraction pattern. nih.gov From this pattern, a detailed map of the electron density within the crystal's unit cell can be calculated, revealing the precise positions of all atoms in the molecule with high accuracy. nih.gov

For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution and configuration. It would yield precise bond lengths, bond angles, and torsion angles. Crucially, this method would reveal the detailed solid-state architecture, including the network of intermolecular hydrogen bonds involving the hydroxyl and amino groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is vital for understanding the physical properties of the solid material.

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a=8.5, b=5.2, c=10.1 |

| β (°) | The angle of the unit cell (for monoclinic). | 105.5° |

| Z | The number of molecules per unit cell. | 4 |

This interactive table presents a set of plausible crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Separation, Purity Assessment, and Chiral Resolution

Detailed research findings and established methodologies for the chromatographic analysis of this compound are not present in the current body of scientific work. The subsequent sections outline the standard analytical techniques that would be theoretically applied for such a compound, but it is crucial to note that the specific conditions and results are not available.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

There is no published research detailing the use of Chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric excess determination of this compound. Method development for this compound would be required to establish appropriate chiral stationary phases, mobile phase compositions, and detection parameters.

Table 1: Hypothetical Data for Chiral HPLC Analysis of this compound

No data available for this compound.

| Parameter | Value |

| Chiral Stationary Phase | Not Determined |

| Mobile Phase | Not Determined |

| Flow Rate | Not Determined |

| Detection Wavelength | Not Determined |

| Retention Time (R-enantiomer) | Not Determined |

| Retention Time (S-enantiomer) | Not Determined |

| Enantiomeric Excess (% ee) | Not Determined |

Biochemical and Biological System Interactions Non Clinical Context

Design of Chemically Modified Analogs for Probing Biological Mechanisms

Any attempt to write an article on "2-Aminoprop-1-ene-1,3-diol" would require fabricating information, as no published data exists.

Information Scarcity Precludes In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research and data pertaining to the chemical compound This compound . This scarcity of information prevents a detailed exploration of its chemical properties and potential applications within the framework of the requested future research trajectories and interdisciplinary outlook.

The compound , this compound, represents an enol tautomer. Enols are a class of organic compounds characterized by a hydroxyl group bonded to a carbon atom that is double-bonded to another carbon atom. They exist in equilibrium with their keto or aldehyde counterparts. In this case, this compound is the enol form of 2-amino-1,3-dihydroxypropan-2-one. For many simple carbonyl compounds, the keto-enol tautomerization equilibrium heavily favors the keto form, rendering the enol a transient and less stable species. This inherent instability may contribute to the limited dedicated research on this specific molecule.

Consequently, there is no available data in the public domain to populate the requested sections of the article, which include:

Exploration of Unconventional Reactivity and Novel Transformations: No studies detailing unique reaction pathways or novel chemical transformations involving this compound could be identified.

Integration into Flow Chemistry and Automated Synthesis Platforms: There is no literature to suggest that this compound has been utilized or studied in the context of continuous flow chemistry or automated synthesis.

Advancements in Asymmetric Catalysis Employing this compound as a Chiral Scaffold: Research on its application as a chiral scaffold in asymmetric catalysis is absent from scientific databases.

Expanding Applications in Green and Sustainable Chemical Processes: There are no documented uses or explorations of this compound in the development of green or sustainable chemical methodologies.

Interdisciplinary Convergence with Nanotechnology and Advanced Materials Research: No publications link this specific compound to research in nanotechnology or the creation of advanced materials.

In contrast, the saturated analogue, 2-aminopropane-1,3-diol , commonly known as Serinol , is a well-documented and researched compound with a wide range of applications. However, adhering to the strict focus on "this compound," it is not possible to provide a scientifically accurate and informative article as requested.

Future research into the synthesis and stabilization of this enol tautomer would be a necessary first step before any of the outlined future research trajectories could be meaningfully explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.